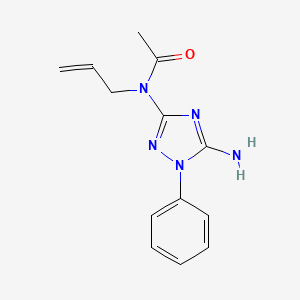![molecular formula C16H19N3O4 B6030673 Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6030673.png)
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that combines the properties of oxalic acid and a heterocyclic amine. The heterocyclic amine component, 1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine, is a nitrogen-containing compound with potential bioactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine involves multiple steps. One common method is the transannular approach, which utilizes a halogenating agent and Brønsted acid catalysis to form the desired heterocyclic structure . This process involves the amidohalogenation of benzo-fused nine-membered enelactams, followed by elimination to yield the tricyclic product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant bioactive properties.
Applications De Recherche Scientifique
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit topoisomerase I, an enzyme involved in DNA replication, making it a potential chemotherapeutic agent . The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one: Shares a similar heterocyclic structure and bioactive properties.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
Oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine is unique due to its combination of oxalic acid and a complex heterocyclic amine, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
oxalic acid;1,6,8-trimethyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.C2H2O4/c1-8-6-9(2)13-11(7-8)12(15)10-4-5-17(3)14(10)16-13;3-1(4)2(5)6/h6-7H,4-5H2,1-3H3,(H2,15,16);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDYWYXQRZOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3CCN(C3=N2)C)N)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dipropan-2-yl 5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6030593.png)

![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE](/img/structure/B6030603.png)


![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B6030616.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![(2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![1-cyclohexyl-2-[(4-hexoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![N-[(5E)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B6030644.png)

![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)
![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6030676.png)
